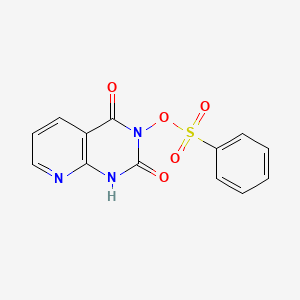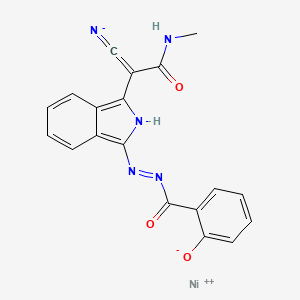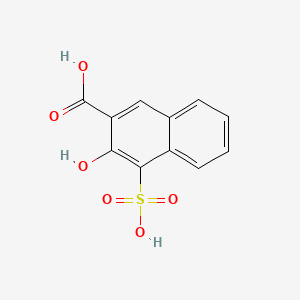
3-Hydroxy-4-sulfo-2-naphthoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-4-sulfo-2-naphthoic acid is an organic compound with the molecular formula C11H8O6S. It is a derivative of naphthalene, characterized by the presence of hydroxyl and sulfonic acid functional groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Hydroxy-4-sulfo-2-naphthoic acid can be synthesized through the carboxylation of 2-naphthol by the Kolbe-Schmitt reaction. This process involves the reaction of 2-naphthol with carbon dioxide under high pressure and temperature conditions, typically between 220-260°C . The reaction is facilitated by the presence of a base, such as sodium hydroxide.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous processing techniques. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. The product is then purified through recrystallization or other separation techniques to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-4-sulfo-2-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of sulfonate esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus pentachloride are employed for sulfonic acid group substitutions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Sulfonate esters, amides, and other substituted derivatives.
Applications De Recherche Scientifique
3-Hydroxy-4-sulfo-2-naphthoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of azo dyes and pigments. The compound’s ability to undergo azo coupling reactions makes it valuable in the production of various colored compounds.
Biology: The compound is used in biochemical assays and as a reagent for detecting metal ions.
Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-4-sulfo-2-naphthoic acid involves its ability to form stable complexes with metal ions. The hydroxyl and sulfonic acid groups act as chelating agents, binding to metal ions and forming stable coordination complexes. This property is exploited in various applications, including metal ion detection and corrosion inhibition .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-1-naphthoic acid: Similar in structure but lacks the sulfonic acid group.
3-Hydroxy-2-naphthoic acid: Another hydroxynaphthoic acid with different substitution patterns.
Calconcarboxylic acid: A related compound used as a metal ion indicator.
Uniqueness
3-Hydroxy-4-sulfo-2-naphthoic acid is unique due to the presence of both hydroxyl and sulfonic acid groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound in scientific research and industry.
Propriétés
Numéro CAS |
6313-95-7 |
|---|---|
Formule moléculaire |
C11H8O6S |
Poids moléculaire |
268.24 g/mol |
Nom IUPAC |
3-hydroxy-4-sulfonaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H8O6S/c12-9-8(11(13)14)5-6-3-1-2-4-7(6)10(9)18(15,16)17/h1-5,12H,(H,13,14)(H,15,16,17) |
Clé InChI |
YWDMJJYGCZNXGG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C(=C2S(=O)(=O)O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


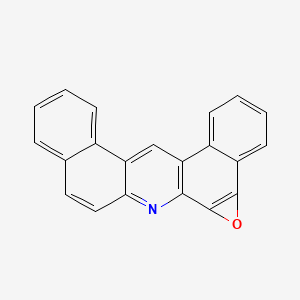
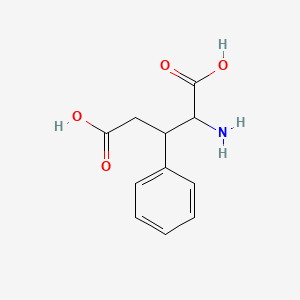
![[5-(2-chlorophenyl)-6-cyano-7,11-dimethyl-5-azapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-14-yl] acetate](/img/structure/B12795129.png)



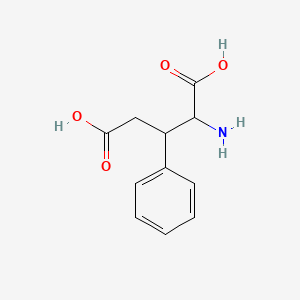

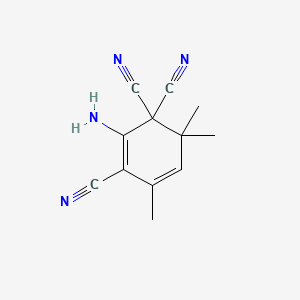
![3-[5-(3,5-difluorophenyl)-3-[[[(1S,3R)-3-fluorocyclopentyl]amino]methyl]-4-methylpyrazol-1-yl]propanenitrile](/img/structure/B12795171.png)
